

An In-depth Technical Guide to 5-(methoxycarbonyl)thiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 5-(Methoxycarbonyl)thiophene-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of **5-(methoxycarbonyl)thiophene-2-carboxylic acid**. This compound serves as a valuable building block in medicinal chemistry and materials science. This document consolidates essential data for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and in-depth analysis of its physicochemical and spectroscopic properties.

Molecular Structure and Identifiers

5-(methoxycarbonyl)thiophene-2-carboxylic acid is a disubstituted thiophene derivative with a carboxylic acid group at the 2-position and a methoxycarbonyl group at the 5-position. The presence of these two functional groups offers versatile opportunities for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.

Identifier	Value
IUPAC Name	5-(methoxycarbonyl)thiophene-2-carboxylic acid[1]
SMILES	COC(=O)c1ccc(s1)C(=O)O[1]
Molecular Formula	C ₇ H ₆ O ₄ S[1]
CAS Number	50340-79-9[1]

Physicochemical Properties

A summary of the key physicochemical properties of **5-(methoxycarbonyl)thiophene-2-carboxylic acid** is presented below.

Property	Value
Molecular Weight	186.19 g/mol [1]
Melting Point	187-190 °C
Appearance	Colorless solid[2]

Synthesis

A reliable method for the synthesis of **5-(methoxycarbonyl)thiophene-2-carboxylic acid** has been reported, starting from dimethylthiophen-2,5-dicarboxylate.[2]

Experimental Protocol: Synthesis of 5-(methoxycarbonyl)thiophene-2-carboxylic acid[2]

- Preparation of Sodium Methoxide Solution: Dissolve 230 mg (10 mmol) of sodium in 40 ml of absolute methanol.
- Reaction Mixture: Add the freshly prepared sodium methoxide solution to a solution of 2000 mg (10 mmol) of dimethylthiophen-2,5-dicarboxylate in 60 ml of absolute methanol.
- Reaction Conditions: Heat the resulting mixture at 343 K (70 °C) for 5 hours.

- Work-up: After cooling, filter the reaction mixture.
- Acidification: Acidify the filtrate with 6 M HCl to a pH of approximately 5. The product precipitates as a colorless solid.
- Isolation and Purification: Collect the solid by filtration. Recrystallize the crude product from methanol at room temperature to afford colorless crystals.
- Yield: 82% (152 mg).



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Figure 1: Synthetic workflow for **5-(methoxycarbonyl)thiophene-2-carboxylic acid**.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of **5-(methoxycarbonyl)thiophene-2-carboxylic acid** (KBr pellet) shows characteristic absorption bands.^[2]

Wavenumber (cm ⁻¹)	Assignment
3097	O-H stretch (carboxylic acid)
1728	C=O stretch (ester)
1712	C=O stretch (carboxylic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **5-(methoxycarbonyl)thiophene-2-carboxylic acid** is not readily available in the reviewed literature, predicted chemical shifts can be inferred from related structures and general principles.

¹H NMR (Predicted):

- Thiophene protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm).
- Methoxy protons: A singlet corresponding to the three methyl ester protons is expected around δ 3.9 ppm.
- Carboxylic acid proton: A broad singlet for the acidic proton is anticipated, typically downfield (>10 ppm).

¹³C NMR (Predicted):

- Carbonyl carbons: Signals for the carboxylic acid and ester carbonyl carbons are expected in the range of δ 160-175 ppm.
- Thiophene carbons: Aromatic carbons of the thiophene ring would appear between δ 120-145 ppm.
- Methoxy carbon: The methyl carbon of the ester group should resonate around δ 52 ppm.

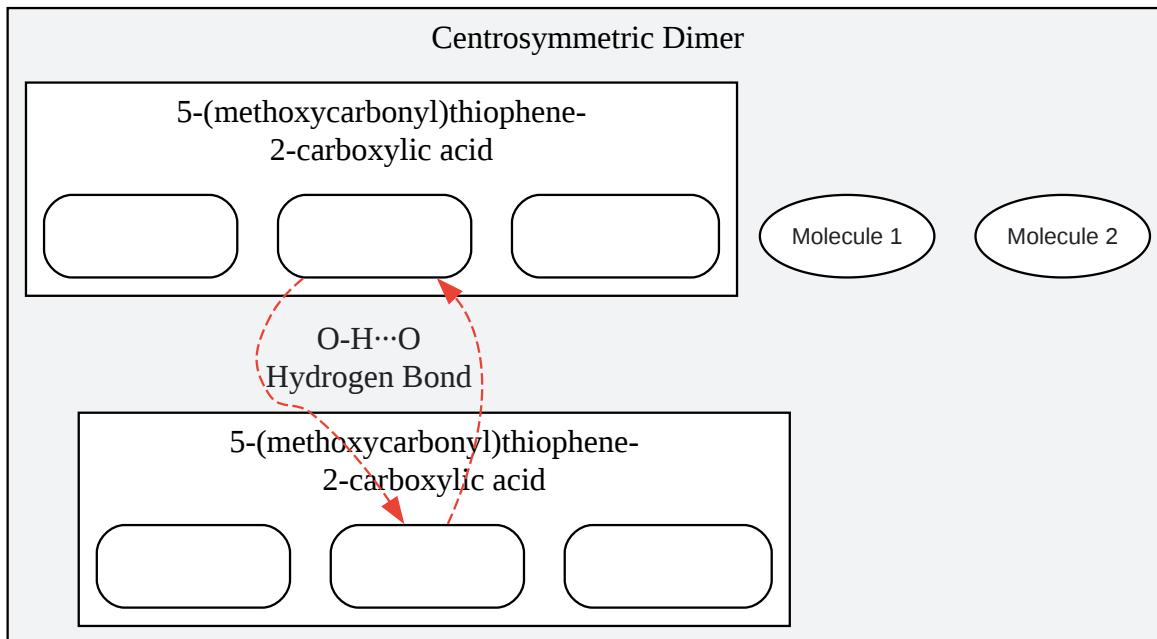
Mass Spectrometry

Predicted mass spectrometric data for **5-(methoxycarbonyl)thiophene-2-carboxylic acid** suggests several possible adducts.

Adduct	Predicted m/z
$[M+H]^+$	187.00595
$[M+Na]^+$	208.98789
$[M-H]^-$	184.99139

Crystal Structure

The crystal structure of **5-(methoxycarbonyl)thiophene-2-carboxylic acid** has been determined by single-crystal X-ray diffraction.^[2] The carboxylic acid and the methoxycarbonyl groups are nearly coplanar with the thiophene ring. In the solid state, the molecules form centrosymmetric dimers through intermolecular O—H \cdots O hydrogen bonds between the carboxylic acid moieties.^[2]



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Figure 2: Dimeric structure of **5-(methoxycarbonyl)thiophene-2-carboxylic acid** in the solid state.

Applications in Research and Development

Thiophene derivatives are significant compounds in various fields, including photo-materials and electronic luminescence materials.^[2] **5-(methoxycarbonyl)thiophene-2-carboxylic acid**, with its bifunctional nature, serves as a versatile precursor for the synthesis of more complex and potentially biologically active compounds.^[2] Its delocalized π -system, extended by the coplanar carboxylate groups, makes it an interesting candidate for materials science applications.^[2]

Safety Information

Based on available data, **5-(methoxycarbonyl)thiophene-2-carboxylic acid** should be handled with care. The following hazard statements have been associated with this compound:

- H302: Harmful if swallowed.^[1]

- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

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References

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